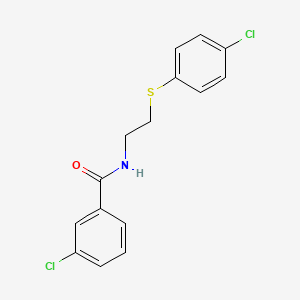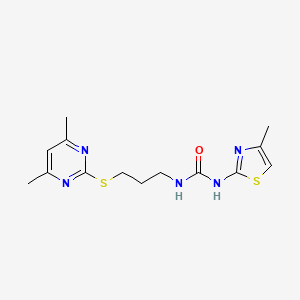![molecular formula C22H20O8 B2669957 4-[6-(3-Carboxypropoxy)-9,10-dioxoanthracen-2-yl]oxybutanoic acid CAS No. 2370885-20-2](/img/structure/B2669957.png)
4-[6-(3-Carboxypropoxy)-9,10-dioxoanthracen-2-yl]oxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(3-Carboxypropoxy)-9,10-dioxoanthracen-2-yl]oxybutanoic acid is a useful research compound. Its molecular formula is C22H20O8 and its molecular weight is 412.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metal Ion Coordination and Surface Chemistry
Metal coordination to monolayers and Langmuir-Blodgett (LB) films using derivatives of carboxylic acids similar in structure to the compound has been explored. Research by Yang et al. (2011) demonstrated metal coordination with asymmetric dendrimers, highlighting the potential of such compounds in creating complex structures at the air-water interface. This work suggests potential applications in nanotechnology and materials science (Yang et al., 2011).
Organic Synthesis and Chemical Transformations
Studies on the reactivity and transformations of carboxylic acids and their derivatives, like the synthesis and reactions of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones, have been reported by Noda and Seebach (1987). This research highlights methods for creating complex organic molecules, which could be relevant for synthesizing or modifying compounds structurally related to 4-[6-(3-Carboxypropoxy)-9,10-dioxoanthracen-2-yl]oxybutanoic acid (Noda & Seebach, 1987).
Molecular Structure and Crystallography
The synthesis, crystal structure, and biological activities of novel organotin(IV) complexes constructed from carboxylic acids with similar frameworks have been investigated, as seen in the work by Wu et al. (2009). Such studies provide a basis for understanding the structural properties of complex molecules and their interactions with metals, which may inform materials science and bioinorganic chemistry (Wu et al., 2009).
Supramolecular Chemistry and Hydrogen Bonding
Research into the role of hydrogen bonding in the phase behavior of supramolecular liquid crystal dimers by Martinez-Felipe and Imrie (2015) explores the interactions between carboxylic acids and other molecules. This work may suggest applications of similar compounds in designing new liquid crystalline materials with tailored properties (Martinez-Felipe & Imrie, 2015).
Propiedades
IUPAC Name |
4-[6-(3-carboxypropoxy)-9,10-dioxoanthracen-2-yl]oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c23-19(24)3-1-9-29-13-5-7-15-17(11-13)21(27)16-8-6-14(12-18(16)22(15)28)30-10-2-4-20(25)26/h5-8,11-12H,1-4,9-10H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZZWCUGOLVNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCCC(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2370885-20-2 |
Source


|
| Record name | 2,6-DBEAQ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/no-structure.png)





![2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669888.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)

![Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2669894.png)

![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)
